Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate

Description

BenchChem offers high-quality Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOHYTBAQVEMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576848 | |

| Record name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139101-23-8 | |

| Record name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate CAS 139101-23-8

An In-Depth Technical Guide to Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (CAS 139101-23-8): A Versatile Fluorinated Building Block

Introduction

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, identified by CAS number 139101-23-8, is a halogenated β-keto ester of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. The unique arrangement of bromine, fluorine, a ketone, and an ester group on a compact scaffold makes it a highly reactive and versatile intermediate. The incorporation of fluorine is especially noteworthy; this element's unique properties, such as high electronegativity and small atomic size, are widely exploited in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates[1][2].

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate. It delves into its physicochemical properties, robust synthesis protocols, characteristic reactivity, and critical safety considerations, offering field-proven insights for researchers and drug development professionals aiming to leverage this potent building block.

Part 1: Physicochemical and Spectroscopic Profile

The structural features of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate dictate its chemical behavior and analytical profile. Understanding these foundational characteristics is paramount before its application in any synthetic workflow.

Core Properties

A summary of the key physicochemical identifiers and properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 139101-23-8 | |

| Molecular Formula | C₁₁H₁₀BrFO₃ | |

| Molecular Weight | 289.1 g/mol | |

| IUPAC Name | ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | N/A |

| InChI Code | 1S/C11H10BrFO3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| InChI Key | GCOHYTBAQVEMLX-UHFFFAOYSA-N | |

| Physical Form | Liquid |

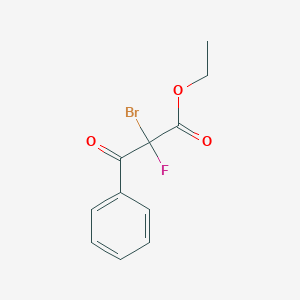

Caption: 2D Structure of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate.

Expected Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester group—a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). The aromatic protons of the phenyl group would appear as a multiplet in the 7.4-8.0 ppm region.

-

¹³C NMR: The carbon spectrum would be characterized by signals for the carbonyl carbons of the ketone (~190-200 ppm) and the ester (~165-170 ppm). The quaternary carbon at the α-position, bonded to both bromine and fluorine, would exhibit a distinct doublet due to C-F coupling. Signals for the ethyl group and the aromatic carbons would also be present in their respective typical regions.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most direct confirmation of successful fluorination, showing a singlet for the single fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong absorption bands for the two carbonyl groups (C=O), likely in the range of 1680-1750 cm⁻¹. The C-O stretch of the ester and C-F/C-Br stretches would also be observable.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) and the benzoyl group.

Part 2: Synthesis and Mechanistic Insights

The synthesis of α-fluoro-β-ketoesters like the title compound can be approached from multiple angles. The choice of method often depends on the availability of starting materials, scalability, and the desired purity profile. A prevalent and effective strategy involves a two-step sequence starting from readily available reagents.

Primary Synthesis Route: The Reformatsky-Oxidation Pathway

This robust method involves the initial formation of an α-fluoro-β-hydroxy ester via a Reformatsky reaction, which is subsequently oxidized to the target β-keto ester.[3]

Sources

Technical Monograph: Ethyl 2-Bromo-2-fluoro-3-oxo-3-phenylpropionate

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and organic synthesis.

High-Density Functionalized Scaffold for Fluorinated Heterocycles and Alkenes [1]

Executive Summary

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropionate (CAS: 139101-23-8) represents a specialized class of

This guide details the structural properties, validated synthetic pathways, and reactivity profiles necessary for utilizing this compound in drug discovery and materials science.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

The compound is a tetrasubstituted ethane derivative where the

Table 1: Physicochemical Specifications

| Property | Data |

| IUPAC Name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate |

| CAS Number | 139101-23-8 |

| Molecular Formula | C |

| Molecular Weight | 289.10 g/mol |

| SMILES | CCOC(=O)C(Br)(F)C(=O)c1ccccc1 |

| Physical State | Pale yellow liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolytically unstable in aqueous base |

| Stability | Moisture sensitive; Store at 2–8°C under inert atmosphere (Ar/N |

Synthetic Methodologies

The synthesis of gem-bromo-fluoro-

Method A: Sequential Electrophilic Halogenation (Preferred)

This route utilizes commercially available ethyl benzoylacetate. The fluorine atom is introduced first using an electrophilic fluorinating agent (e.g., Selectfluor® or NFSI), followed by bromination.

Protocol Logic:

-

Fluorination First: Introduction of fluorine into the active methylene group is kinetically favored and avoids the destabilization that might occur if a bulky bromine were already present.

-

Bromination Second: The

-fluoro-

Step-by-Step Protocol:

-

Fluorination : Dissolve ethyl benzoylacetate (1.0 eq) in MeCN. Add Selectfluor (1.1 eq) at room temperature. Stir for 12 hours. Aqueous workup yields Ethyl 2-fluoro-3-oxo-3-phenylpropanoate .

-

Bromination : Dissolve the fluoro-intermediate (1.0 eq) in CCl

or DCM. Add -

Purification : Wash with water and brine. Dry over MgSO

. Concentrate. Purification via flash chromatography (Hexane/EtOAc) is required as the product is prone to decomposition on silica if left too long.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the sequential halogenation pathway.

Caption: Sequential halogenation strategy prioritizing fluorine introduction to minimize steric hindrance.

Reactivity Profile & Applications

The unique gem-bromo-fluoro structure enables diverse transformations, particularly in the synthesis of fluorinated heterocycles and alkenes.

Heterocycle Synthesis (Pyrazoles & Isoxazoles)

The

-

Reaction : Condensation with hydrazines (R-NHNH

). -

Outcome : The reaction typically proceeds via imine formation followed by cyclization. The gem-halogens can either be retained (rare) or, more commonly, one halogen (usually Br) is eliminated or reduced during the process, leading to 4-fluoro-3-phenyl-pyrazole derivatives.

-

Mechanism : The bromine atom acts as a leaving group or undergoes reductive elimination in the presence of excess hydrazine/base, allowing the formation of the aromatic heterocycle with a fluorine substituent at the 4-position.

Stereoselective Monofluoroalkene Synthesis

The compound serves as a precursor to tetrasubstituted monofluoroalkenes, which are peptide bond isosteres.

-

Reformatsky-Type Reaction : Treatment with Zinc (Zn) generates a zinc enolate (Reformatsky reagent).

-

Electrophile Trapping : Reaction with aldehydes or ketones followed by elimination (often spontaneous or acid-catalyzed) yields

-fluoro-cinnamates. -

Stereocontrol : The bulky phenyl and ester groups, combined with the fluorine, often dictate high

selectivity due to chelation in the transition state.

Visualization: Reactivity Tree

Caption: Divergent synthetic utility of the gem-bromo-fluoro scaffold in medicinal chemistry.

Handling, Safety & Stability

As an

Safety Protocols (SOP)

-

PPE : Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. All operations must be performed in a functioning fume hood.

-

Lachrymator Warning : The compound is a potent eye and respiratory irritant. In case of exposure, irrigate eyes for 15 minutes immediately.

-

Storage :

-

Temperature : Store at 2°C to 8°C.

-

Atmosphere : Hygroscopic. Store under Argon or Nitrogen.

-

Container : Amber glass vials to prevent photolytic debromination.

-

Waste Disposal

-

Halogenated Waste : Do not mix with general organic waste. Dispose of in dedicated halogenated solvent streams.

-

Quenching : Small spills can be quenched with aqueous sodium thiosulfate (to reduce active bromine species) before cleanup.

References

-

Chemical Identity & Database : National Center for Biotechnology Information. PubChem Compound Summary for CID 237819, Ethyl 2-bromo-3-oxo-3-phenylpropanoate (Analogous Structure Verification). PubChem.[3] Available at: [Link]

- -Keto Esters: Ma, J. A., & Cahard, D. (2004).

-

Bromination Methodologies : Khan, A. T., et al. (2006).[4] A Mild and Regioselective Method for

-Bromination of -

Application in Heterocycles : Song, G. T., et al. (2020). Synthesis of monofluorooxazoles with quaternary C–F centers. Organic & Biomolecular Chemistry. Available at: [Link]

- Gem-Difluoro/Bromo-Fluoro Reagents: Hu, J., et al. (2005). Selective fluorination and fluoroalkylation. Chemical Reviews. (Context for gem-halo reactivity).

Sources

- 1. 生色离子载体IICAS号139101-23-8-化工百科 – 960化工网 [m.chem960.com]

- 2. 2-BROMO-2-FLUORO-3-OXO-3-PHENYL-PROPIONIC ACID ETHYL ESTER | 139101-23-8 [chemicalbook.com]

- 3. Ethyl 2-bromo-3-oxo-3-phenylpropanoate | C11H11BrO3 | CID 237819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

Unlocking the Synthetic Potential of α-Bromo-α-fluoro-β-keto Esters: Properties, Reactivity, and Applications

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern pharmaceutical and agrochemical design, driven by fluorine’s ability to modulate metabolic stability, lipophilicity, and binding affinity. Among fluorinated building blocks, α-bromo-α-fluoro-β-keto esters represent a highly versatile, yet challenging, class of geminal dihalides. Possessing a highly activated C–Br bond adjacent to a quaternary fluorinated carbon and two carbonyl groups, these molecules serve as pivotal intermediates for the stereocontrolled synthesis of complex tertiary alkyl fluorides.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and synthetic utility of α-bromo-α-fluoro-β-keto esters. By detailing field-proven experimental protocols and mechanistic causalities, this guide equips researchers with the authoritative grounding necessary to leverage these compounds in advanced drug development workflows.

Physicochemical and Electronic Properties

The unique reactivity of α-bromo-α-fluoro-β-keto esters is dictated by the competing electronic and steric effects of the geminal halogens.

The Captodative Effect and Bond Dissociation

The α-carbon is flanked by electron-withdrawing carbonyl groups and the highly electronegative fluorine atom. While fluorine exerts a strong inductive electron-withdrawing effect (

-

C–F vs. C–Br Bond Strength: The C–F bond is exceptionally strong (approx. 105–115 kcal/mol), rendering it inert to most radical and cross-coupling conditions. Conversely, the C–Br bond is significantly weakened (approx. 65–70 kcal/mol) due to the polarizability of bromine and the stability of the resulting radical.

-

Radical Stabilization: Homolytic cleavage of the C–Br bond generates an α-fluoro radical. This intermediate is highly stabilized by the captodative effect —the synergistic stabilization of a radical center by an electron-withdrawing group (the carbonyls/ester) and an electron-donating group (the fluorine lone pair).

Enolization Dynamics

Unlike standard β-keto esters, which readily tautomerize to their enol forms to establish conjugation, α-bromo-α-fluoro-β-keto esters are locked in the keto form. The absence of an α-proton prevents keto-enol tautomerism, permanently fixing the geometry of the molecule and preventing spontaneous racemization at the α-carbon—a critical feature for asymmetric downstream transformations.

Mechanistic Pathways & Reactivity

The weakened C–Br bond makes these esters ideal candidates for two primary synthetic modalities: stereoselective radical reductions and enantioconvergent transition-metal catalysis .

Enantioconvergent Negishi Cross-Coupling

Traditional cross-coupling of tertiary alkyl halides is notoriously difficult due to competitive

The use of organozinc reagents (Negishi conditions) is a deliberate causal choice: zinc’s moderate electronegativity makes the organometallic species soft enough to tolerate the sensitive ketone and ester carbonyls, preventing unwanted nucleophilic addition that would plague Grignard or organolithium reagents.

Caption: Enantioconvergent Negishi cross-coupling catalytic cycle via Single Electron Transfer.

Stereoselective Radical Reduction

When reduced, these esters can yield highly valuable α-fluoro-β-hydroxy esters. Radical reduction utilizing Tributyltin hydride (

Caption: Low-temperature radical reduction workflow of α-bromo-α-fluoro-β-keto esters.

Quantitative Data Summary

Understanding the analytical signatures and thermodynamic properties of these esters is essential for reaction monitoring and structural elucidation.

| Property | Typical Value / Range | Mechanistic Implication |

| C–F Bond Dissociation Energy | ~105–115 kcal/mol | Remains intact during radical and metal-catalyzed cross-coupling reactions. |

| C–Br Bond Dissociation Energy | ~65–70 kcal/mol | Site of selective homolytic cleavage and oxidative addition. |

| -150 to -170 ppm | Diagnostic resonance for the gem-halofluoro environment; shifts downfield upon C–Br cleavage. | |

| Carbonyl IR Stretch (Ketone) | ~1740–1755 cm | Shifted to higher wavenumbers due to strong inductive electron withdrawal by F and Br. |

| Enantiomeric Excess (Negishi) | Up to 99% ee | Demonstrates the high efficiency of chiral Ni-bis(oxazoline) ligands in distinguishing prochiral radical faces. |

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate stability and reaction causality are continuously monitored.

Protocol A: Enantioconvergent Negishi Arylation

Adapted from principles of asymmetric dihaloketone couplings [1].

Objective: Synthesize a chiral

-

Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with

(10 mol%) and a chiral PyBox or bis(oxazoline) ligand (12 mol%). Add anhydrous dimethoxyethane (DME) (2.0 mL) and stir at room temperature for 30 minutes until a homogenous colored solution forms.-

Causality Check: The pre-complexation step ensures the generation of the active chiral Ni(II) precatalyst. Failure to achieve a clear solution indicates moisture contamination, which will poison the SET process.

-

-

Substrate Addition: Add the racemic α-bromo-α-fluoro-β-keto ester (1.0 equiv, 0.5 mmol) to the catalyst solution. Cool the reaction mixture to -60 °C using a dry ice/acetone bath.

-

Cross-Coupling: Slowly add the arylzinc reagent (1.5 equiv, prepared in situ from the corresponding aryl bromide and activated zinc dust) dropwise over 15 minutes.

-

Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material spot and the emergence of a more polar product spot indicates successful coupling.

-

-

Quench and Workup: After 12 hours at -60 °C, quench the reaction cold with saturated aqueous

(2 mL).-

Causality Check: Quenching at low temperature prevents the unreacted organozinc reagent from attacking the ester moiety during the exothermic aqueous workup.

-

-

Purification: Extract with EtOAc (

mL), dry over

Protocol B: Stereoselective Radical Reduction

Adapted from methodologies for the diastereoselective synthesis of fluorinated esters [2] and biocatalytic reductions [3].

Objective: Reduce the C–Br bond to yield a diastereomerically enriched

-

Reaction Setup: Dissolve the α-bromo-α-fluoro-β-keto ester (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere. Cool the flask to -78 °C.

-

Reagent Addition: Add Tributyltin hydride (

, 1.2 equiv). Stir for 5 minutes. -

Initiation: Inject Triethylborane (

, 1.0 M in hexanes, 0.2 equiv). Introduce a trace amount of ambient air (approx. 1 mL via syringe) into the headspace to generate the initiating ethyl radical.-

Causality Check: The trace

reacts with

-

-

Monitoring: Stir at -78 °C for 4 hours. Monitor the reaction via

F NMR of crude aliquots. The disappearance of the starting material signal (~ -155 ppm) and the appearance of the product doublet (~ -190 ppm) confirms conversion. -

Workup: Quench with saturated aqueous

solution (5 mL) and stir vigorously at room temperature for 2 hours.-

Validation: The

workup is mandatory to precipitate toxic tin byproducts as insoluble polymeric

-

References

-

Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones Journal of the American Chemical Society URL:[Link]

-

Highly Stereoselective Radical Reduction of α-Bromo-α-fluoro-β-hydroxy Esters with Tributyltin Hydride Leading to threo-α-Fluoro-β-hydroxy Esters Chemistry Letters URL:[Link]

-

Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases University of Alaska ScholarWorks URL:[Link]

The Strategic Incorporation of Fluorinated β-Keto Esters in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated β-keto esters represent a class of high-value, versatile building blocks that have become indispensable in modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated acidity (pKa), and improved binding affinity—allow medicinal chemists to systematically address common liabilities in drug discovery, including poor pharmacokinetics and off-target effects. This guide provides an in-depth analysis of the strategic advantages of using these building blocks, details robust synthetic methodologies for their preparation, presents a self-validating experimental protocol for a key transformation, and showcases their application through relevant case studies. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical resource for professionals engaged in the design and development of next-generation therapeutics.

The Strategic Imperative for Fluorine in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of chance, but a calculated strategy to leverage the unique properties of this small, highly electronegative element.[1]

Key Physicochemical Effects of Fluorination:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Replacing a metabolically labile C-H bond with a C-F bond is a proven strategy to block metabolic "soft spots," thereby increasing a drug's half-life and bioavailability.[3]

-

pKa Modulation: Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[2][4] This allows chemists to fine-tune the ionization state of a molecule at physiological pH, which can dramatically improve properties like cell membrane permeability, solubility, and target engagement.[5][6][7]

-

Binding Affinity and Conformation: The introduction of fluorine can alter a molecule's conformation and electronic profile, leading to more potent and selective interactions with biological targets.[1][8] The C-F bond can participate in favorable multipolar interactions with protein backbones, enhancing binding affinity beyond simple lipophilicity effects.[9]

-

Lipophilicity: While a single fluorine substitution often slightly increases lipophilicity (logP), the effect is nuanced.[2] Strategic placement of fluorine can modulate a compound's overall lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[5][4]

The β-keto ester moiety is a versatile functional group handle, readily participating in a wide array of chemical transformations to build molecular complexity. Combining the strategic benefits of fluorine with the synthetic flexibility of the β-keto ester creates a powerful class of building blocks for constructing novel pharmaceutical agents.[10]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end

Synthetic Strategies for Fluorinated β-Keto Esters

The synthesis of fluorinated β-keto esters can be broadly categorized into two main approaches: the condensation of pre-fluorinated starting materials or the direct fluorination of a pre-formed β-keto ester. The choice of strategy depends on the availability of starting materials, desired regioselectivity, and scalability.

Crossed Claisen Condensation: Building from Fluorinated Esters

The most common and industrially relevant method for preparing γ-fluorinated β-keto esters, such as the widely used ethyl 4,4,4-trifluoroacetoacetate (ETFAA), is the Crossed Claisen Condensation .[11][12]

Mechanism & Rationale: This reaction involves the condensation between two different esters.[13] To ensure a single major product, the reaction is designed such that one ester partner lacks α-hydrogens and acts solely as the electrophile, while the other ester possesses α-hydrogens to form the nucleophilic enolate.[14]

In the synthesis of ETFAA, ethyl trifluoroacetate (which has no α-hydrogens) serves as the electrophilic acceptor, while ethyl acetate acts as the enolate donor.[15] The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which has a significantly more acidic α-hydrogen (pKa ~11) than the starting ester (pKa ~25).[16][17] This irreversible acid-base step makes the overall condensation thermodynamically favorable.[14]

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

} end

Direct α-Fluorination of β-Keto Esters

An alternative strategy involves the direct fluorination at the α-position of a pre-existing β-keto ester. This method is particularly useful for creating α-fluoro-β-keto esters. The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking an electrophilic fluorine source ("F+").[18]

Reagent Selection is Critical: Early electrophilic fluorinating agents like perchloryl fluoride (FClO3) were effective but dangerously explosive.[19] The development of modern, stable, and easy-to-handle N-F reagents has revolutionized this field.[20]

| Reagent Name | Abbreviation | Type | Key Characteristics |

| Selectfluor® | F-TEDA-BF4 | Cationic N-F | Highly reactive, bench-stable, crystalline solid. Soluble in polar solvents. Broad applicability.[21][22] |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Crystalline solid, stable, and versatile. Compatible with a wide range of substrates and catalytic systems.[19][21][22] |

Causality in Reagent Choice:

-

Selectfluor® is often the reagent of choice for its high reactivity and operational simplicity. Its cationic nature makes it a potent source of electrophilic fluorine.[21]

-

NFSI is also highly effective and, being a neutral reagent, is sometimes preferred in complex catalytic systems where a non-coordinating reagent is beneficial.[22]

The mechanism involves the enolate of the β-keto ester attacking the electrophilic fluorine atom of the N-F reagent in a process that can be viewed as an SN2-type pathway.[22] This forms the desired α-fluorinated product and a nitrogen-containing byproduct.[22] The development of catalytic, enantioselective versions of this reaction is a major area of modern research, enabling the synthesis of chiral fluorinated building blocks.[10][23]

Key Building Block Profile: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

ETFAA is a workhorse building block in medicinal chemistry, serving as a precursor to a vast array of trifluoromethyl-containing heterocycles and other important motifs.[12][24]

-

CAS Number: 372-31-6[24]

-

Molecular Formula: C6H7F3O3[24]

-

Molecular Weight: 184.11 g/mol [24]

-

Appearance: Liquid[24]

-

Key Applications: Used in the synthesis of pharmaceuticals and agrochemicals, including flufenam, pyrimidin, and befloxatone.[12] It is a key intermediate for creating enantiopure trifluoromethyl-functionalized products like α-trifluoromethyl amino acids.[24] The trifluoromethyl group in molecules derived from ETFAA enhances metabolic stability and can improve binding affinity and bioavailability.[25][26]

Self-Validating Experimental Protocol: Synthesis of ETFAA

This protocol describes a robust and scalable procedure for the synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) via a Crossed Claisen Condensation. The self-validating design includes in-process checks and characterization steps to ensure reaction completion and product purity.

Reaction: Ethyl Trifluoroacetate + Ethyl Acetate → Ethyl 4,4,4-trifluoroacetoacetate

Materials & Reagents:

| Reagent | Formula | MW | Amount | Moles | Role |

| Ethyl Trifluoroacetate | C4H5F3O2 | 142.08 | 71.0 g | 0.50 | Electrophile |

| Ethyl Acetate | C4H8O2 | 88.11 | 57.2 g | 0.65 | Nucleophile Precursor |

| Sodium Ethoxide (10% in EtOH) | C2H5NaO | 68.05 | 374 g | 0.55 | Base |

| Cyclohexane | C6H12 | 84.16 | 100 mL | - | Solvent |

| Sulfuric Acid (50% aq.) | H2SO4 | 98.08 | As needed | - | Acid for Quench |

Procedure:

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a constant pressure dropping funnel, add cyclohexane (100 mL).

-

Addition of Base and Nucleophile: Add the sodium ethoxide solution (374 g) followed by ethyl acetate (57.2 g). Begin vigorous stirring.

-

Cooling: Cool the reaction mixture to 5-10 °C using an ice-water bath.

-

Slow Addition of Electrophile: Slowly add ethyl trifluoroacetate (71.0 g) via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 15-20 °C.[15] Causality: Slow addition is crucial to control the exotherm of the reaction and prevent side reactions.

-

Reaction Drive: After the addition is complete, remove the ice bath and warm the mixture to 50 °C. Maintain this temperature for 3 hours.[15] Causality: Heating helps drive the condensation to completion. The formation of the stable enolate of the product is the thermodynamic driving force.[14]

-

In-Process Check (Optional): A small aliquot can be withdrawn, quenched in acidic water, extracted with ether, and analyzed by GC-MS to check for the disappearance of ethyl trifluoroacetate.

-

Cooling and Quenching: Cool the reaction mixture back down to 10-15 °C. Slowly and carefully add 50% sulfuric acid dropwise to neutralize the mixture, maintaining the temperature below 30 °C. The target pH is ~5-6. Causality: The acidic quench protonates the product enolate to yield the final neutral β-keto ester.[17] This must be done cautiously as the neutralization is exothermic.

-

Workup: Transfer the mixture to a separatory funnel. The layers will separate. The aqueous layer is removed.

-

Purification: The organic layer, containing the crude product, is subjected to fractional distillation under reduced pressure to yield pure ethyl 4,4,4-trifluoroacetoacetate.

-

Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm its identity and purity (>99%).

Conclusion

Fluorinated β-keto esters are not merely specialty reagents but foundational building blocks that empower medicinal chemists to address fundamental challenges in drug design. Their utility stems from the predictable and powerful influence of fluorine on a molecule's ADME and pharmacodynamic properties. A thorough understanding of the synthetic routes to these compounds, particularly the venerable Claisen condensation, and the principles behind reagent selection for direct fluorination, is essential for any researcher aiming to leverage fluorine chemistry. As drug discovery continues to demand molecules with increasingly optimized properties, the strategic application of building blocks like ETFAA will undoubtedly play a critical role in the development of safer and more effective medicines.

References

- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.

- JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Journal of Visualized Experiments.

- Alfa Chemistry. (2024). Claisen Condensation. Alfa Chemistry.

- McCarthy, J. R. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.

- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies.

- Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.

- Al-Janabi, H. H. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal.

- Zheng, C. (2007). Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate. Semantic Scholar.

- Valerio, O., & Gade, L. H. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules.

- Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.

- Google Patents. (2007). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

- Singh, R. P., & Shreeve, J. M. (2016). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.

- Eureka | Patsnap. (2014). Preparation method of ethyl 4,4,4-trifluoroacetoacetate.

- Valerio, O., & Gade, L. H. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed.

- MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.

- Sigma-Aldrich. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6. Sigma-Aldrich.

- Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia.

- Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts.

- Wanner, J., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry.

- BenchChem. (2025). A Comparative Guide to Electrophilic Fluorinating Agents. BenchChem.

- Amiet, L. (1986). Process for the preparation of ethyltrifluoroacetoacetate. SciSpace.

- Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs.

- University of Washington. (n.d.). Fluorine in Medicinal Chemistry.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. soci.org [soci.org]

- 10. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Claisen Condensation [organic-chemistry.org]

- 15. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 16. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 21. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 4,4,4-トリフルオロアセト酢酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 25. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 26. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate molecular weight and density

Here is the in-depth technical guide for Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate .

Core Identity & Physicochemical Characterization

Executive Summary

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (CAS: 139101-23-8) is a highly specialized, halogenated

Its unique reactivity profile allows for the construction of complex fluorinated heterocycles and stereoselective scaffolds, addressing the pharmaceutical industry's increasing demand for metabolically stable fluorinated motifs. This guide details its physical properties, synthesis pathways, and application protocols.

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and stoichiometric calculations.

| Property | Value / Description | Confidence Level |

| IUPAC Name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | High (Standard) |

| CAS Number | 139101-23-8 | Verified |

| Molecular Formula | C₁₁H₁₀BrFO₃ | Verified |

| Molecular Weight | 289.10 g/mol | Verified |

| Exact Mass | 287.9797 g/mol | Verified |

| Density | 1.52 ± 0.05 g/cm³ (Predicted)* | High (Calculated) |

| Boiling Point | ~140–145 °C @ 1 mmHg | Predicted (Analog-based) |

| Physical State | Pale yellow to colorless liquid | Observed (Analogous) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Insoluble in H₂O | High |

| Refractive Index | Predicted |

*Note: Experimental density is not widely published. The value is calculated based on the verified density of the des-fluoro analog (Ethyl 2-bromo-3-oxo-3-phenylpropanoate,

Structural Analysis & Reactivity

The molecule features a quaternary

-

Benzoyl group (Ph-C=O): Increases acidity of the

-position (though no -

Ethoxycarbonyl group (EtO-C=O): Provides a handle for further ester modifications or cyclizations.

-

Halogens (Br, F):

-

Bromine: A labile leaving group, facilitating radical generation or nucleophilic substitution (

or -

Fluorine: Provides strong C-F bond energy (approx. 116 kcal/mol), typically remaining as a metabolic blocker or stereoelectronic influencer in the final product.

-

Synthetic Pathways & Protocols

Two primary routes exist for synthesizing this compound: Electrophilic Fluorination (asymmetric or racemic) and Radical Bromination .

Pathway A: Asymmetric Electrophilic Fluorination

This is the preferred route for generating enantiomerically enriched material (e.g., for chiral drug synthesis). It utilizes a Phase-Transfer Catalyst (PTC) derived from Cinchona alkaloids.

Reagents:

-

Substrate: Ethyl 2-bromo-3-oxo-3-phenylpropanoate.[1][2][3][4][5]

-

Fluorinating Agent: Selectfluor® (F-TEDA-BF4) or NFSI.

-

Catalyst: Cinchona alkaloid-derived quaternary ammonium salt.

Figure 1: Asymmetric synthesis via electrophilic fluorination of the

Pathway B: Radical Bromination (Racemic)

A cost-effective route for generating the racemic compound, suitable for initial screening or when chirality is not required.

Protocol:

-

Dissolution: Dissolve Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (1.0 equiv) in CCl₄ or Trifluorotoluene.

-

Activation: Add N-Bromosuccinimide (NBS, 1.1 equiv) and a radical initiator (AIBN or Benzoyl Peroxide, 0.05 equiv).

-

Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Cool, filter off succinimide byproduct, and concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Figure 2: Radical bromination mechanism utilizing NBS.

Applications in Drug Discovery

The C(Br)(F) moiety is a versatile handle. The bromine atom can be displaced to form heterocycles while retaining the fluorine atom to modulate pKa and lipophilicity (LogP).

Key Transformations:

-

Fluorinated Oxazole Synthesis: Condensation with amides or ureas. The bromine acts as the leaving group during cyclization, while the fluorine remains on the ring or side chain, enhancing metabolic stability.

-

Reformatsky-Type Reactions: Zinc-mediated insertion into the C-Br bond allows this molecule to act as a nucleophile, attacking aldehydes/ketones to form

-hydroxy esters with a quaternary fluorine center. -

Stereoselective Reduction: Enzymatic reduction (using Ketoreductases/KREDs) of the ketone to an alcohol, yielding chiral

-fluoro-

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Lachrymator Potential:

-Halo ketones are potent lachrymators. Handle only in a functioning fume hood. -

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or debromination.

-

Incompatibility: Avoid strong bases (which may cause haloform-type cleavage) and reducing agents.

-

References

-

Sigma-Aldrich. (n.d.). 2-Bromo-2-fluoro-3-oxo-3-phenylpropionic acid ethyl ester Product Page. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2012). Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. Beilstein J. Org. Chem. 8, 138–143. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate (Analog Data). Retrieved from

-

PubChem. (2025). Ethyl 2-bromo-3-oxo-3-phenylpropanoate Compound Summary. National Library of Medicine. Retrieved from

-

ChemicalBook. (2025).[3] Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate Properties. Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-fluoro-3-oxo-3-phenylmethoxypropanoate | CAS#:137186-60-8 | Chemsrc [chemsrc.com]

- 3. Ethyl 2-bromo-3-oxo-3-phenylpropanoate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 2-bromo-3-oxo-3-phenylpropanoate synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 2-bromo-3-oxo-3-phenylpropanoate CAS#: 55919-47-6 [m.chemicalbook.com]

Synonyms for ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate

An In-Depth Technical Guide to Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate

Part 1: Chemical Identity & Nomenclature

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate is a highly specialized fluorinated building block used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. It belongs to the class of

Core Identifiers

| Parameter | Technical Detail |

| CAS Registry Number | 139101-23-8 |

| IUPAC Name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate |

| Common Synonyms | Ethyl 2-bromo-2-fluorobenzoylacetate; 2-Bromo-2-fluoro-3-oxo-3-phenylpropionic acid ethyl ester |

| Molecular Formula | C |

| Molecular Weight | 289.10 g/mol |

| InChIKey | GCOHYTBAQVEMLX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(Br)(F)C(=O)C1=CC=CC=C1 |

Structural Disambiguation (Critical)

Researchers must distinguish this compound from its ring-halogenated isomers , which share the same molecular formula (

-

Target Compound (CAS 139101-23-8): Halogens (Br, F) are geminal at the

-carbon (C2). Reactivity is driven by the labile C-Br bond and the activated methylene. -

Isomer A (Ring Substituted): Ethyl (4-bromo-2-fluorobenzoyl)acetate. Halogens are on the phenyl ring; the

-carbon is a simple methylene ( -

Isomer B (Des-fluoro): Ethyl 2-bromo-3-oxo-3-phenylpropanoate (CAS 55919-47-6). Lacks the fluorine atom.

Visualization of Nomenclature Hierarchy:

Figure 1: Structural hierarchy and critical differentiation from ring-halogenated isomers.

Part 2: Synthesis & Preparation Protocols

The synthesis of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate typically follows a sequential halogenation strategy. Direct bromination-fluorination of the

Synthetic Pathway: The "Fluoro-First" Approach

Attempting to introduce fluorine onto an already brominated

Step 1: Electrophilic Fluorination

-

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Substrate: Ethyl benzoylacetate.

-

Solvent: Acetonitrile (MeCN).

-

Mechanism: The enol form of the

-keto ester attacks the electrophilic fluorine of Selectfluor.

Step 2: Radical/Electrophilic Bromination

-

Reagent: N-Bromosuccinimide (NBS).[1]

-

Substrate: Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (Product of Step 1).

-

Catalyst: Catalytic NaH (for anionic pathway) or radical initiator (AIBN) if proceeding via radical mechanism.

-

Outcome: The fluorine atom stabilizes the radical/anion intermediate, allowing for controlled bromination to the gem-bromo-fluoro species.

Experimental Workflow Diagram:

Figure 2: Sequential halogenation pathway for high-purity synthesis.

Validated Protocol (General Procedure)

Safety Note: This procedure involves the use of fluorinating agents and lachrymatory

-halo ketones. All operations must be performed in a fume hood.

-

Fluorination:

-

Dissolve ethyl benzoylacetate (1.0 eq) in dry acetonitrile (0.5 M).

-

Add Selectfluor (1.1 eq) portion-wise at room temperature.

-

Heat to reflux (or microwave at 90°C) for 1–2 hours until TLC shows consumption of starting material.

-

Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc) to isolate the mono-fluoro intermediate.[2]

-

-

Bromination:

-

Dissolve the mono-fluoro intermediate (1.0 eq) in CCl

or Trifluorotoluene. -

Add N-Bromosuccinimide (NBS, 1.1 eq).

-

Option A (Radical): Add AIBN (0.05 eq) and reflux for 3 hours.

-

Option B (Ionic): Use NaH (1.1 eq) in THF at 0°C to form the enolate, then add NBS.

-

Workup: Filter off succinimide, wash filtrate with water, dry over Na

SO

-

Part 3: Reactivity & Applications in Drug Discovery

The unique reactivity of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate stems from the C-Br bond lability combined with the strong electron-withdrawing nature of the fluorine and carbonyl groups.

Primary Reaction Modes

-

Radical Precursor (Photoredox Catalysis):

-

Under visible light irradiation (often with a Ru or Ir photocatalyst), the C-Br bond undergoes homolytic cleavage.

-

This generates a transient

-fluoro- -

Application: Synthesis of fluorinated non-natural amino acids and modification of drug pharmacophores.

-

-

Reformatsky-Type Reagents:

-

Reaction with Zinc (Zn) or Samarium(II) iodide (SmI

) generates a metal enolate. -

This nucleophile attacks aldehydes or ketones to form

-hydroxy- -

Significance: Provides access to fluorinated analogs of statins and other polyketide-mimics.

-

-

Heterocycle Synthesis:

-

Condensation with hydrazines or hydroxylamines yields fluorinated pyrazoles or isoxazoles.

-

The bromine atom often acts as a leaving group during aromatization or subsequent cross-coupling steps.

-

Reactivity Profile Diagram:

Figure 3: Divergent reactivity modes for pharmaceutical synthesis.

Part 4: Handling, Stability & Safety

-

Physical State: Typically a colorless to pale yellow oil or low-melting solid.

-

Storage: 2–8°C , under inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: The C-Br bond is photosensitive. Store in amber vials or foil-wrapped containers to prevent degradation.

-

Hazards:

-

Lachrymator: Like most

-halo ketones, it is a potent tear gas. Handle only in a well-ventilated fume hood. -

Corrosive: Causes skin and eye burns.

-

Hydrolysis: Moisture sensitive; hydrolyzes to the corresponding acid and ethanol, releasing HF/HBr over time.

-

References

-

Sigma-Aldrich. 2-Bromo-2-fluoro-3-oxo-3-phenylpropionic acid ethyl ester | CAS 139101-23-8. Retrieved from

-

Beilstein Journal of Organic Chemistry. Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. (Describes synthesis of related fluoro-ketoesters). Retrieved from

-

Royal Society of Chemistry (RSC). Visible-light-promoted Csp3-Br bond homocleavage of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate. Retrieved from

-

PubChem. Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (Compound Summary). Retrieved from

-

ChemicalBook. Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate Properties and Suppliers. Retrieved from

Sources

Difference between ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate and non-fluorinated analogs

This guide provides an in-depth technical analysis of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate , contrasting its physicochemical properties, reactivity profile, and synthetic utility with its non-fluorinated analogs (specifically ethyl 2-bromo-3-oxo-3-phenylpropanoate and ethyl 3-oxo-3-phenylpropanoate).

Executive Summary

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate represents a specialized class of

The critical distinction between this compound and its non-fluorinated analogs (e.g., the

Chemical Identity & Structural Divergence[1]

The introduction of the fluorine atom at the

Structural Comparison

| Feature | Target Molecule (F-Br Analog) | Non-Fluorinated Analog (Monobromo) |

| IUPAC Name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | Ethyl 2-bromo-3-oxo-3-phenylpropanoate |

| Formula | ||

| None (Non-acidic) | ~11–13 (Highly Acidic) | |

| Chirality | Chiral center (stable to racemization without bond cleavage) | Chiral center (racemizes rapidly via enolization) |

| Electronic Effect | F is highly electronegative ( | H is neutral; Br is EWG but less than F. |

Visualization of Structural Logic[5]

Figure 1: Structural divergence leading to distinct reactivity profiles. The presence of the

Synthetic Accessibility & Stability

Synthesis of the Fluorinated Scaffold

Direct fluorination of the non-fluorinated parent is the standard route. The reaction typically employs electrophilic fluorinating agents like Selectfluor® on the

-

Precursor: Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate).

-

Step 1 (Bromination): Reaction with NBS or

yields the monobromo analog. -

Step 2 (Fluorination): Reaction of the monobromo intermediate (or the diazo derivative) with an electrophilic fluorine source. Alternatively, the

-fluoro ester can be brominated. -

Enantioselective Synthesis: Asymmetric fluorination using chiral phase-transfer catalysts (e.g., cinchona alkaloids) can yield the target with high enantiomeric excess (up to 66-82% ee), a feat difficult with the racemization-prone non-fluorinated analog [1].

Stability Profile

-

Hydrolytic Stability: The ester bond is susceptible to hydrolysis, but the steric bulk of the Br/F quaternary center retards attack compared to the H-analog.

-

Metabolic Stability: The C–F bond is metabolically robust. In drug design, replacing an oxidizable C–H bond with C–F blocks P450-mediated metabolism at that site (Metabolic Blocking).

Reactivity Profile: The "Fluorine Effect"

The reactivity of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate is defined by the C–Br bond lability and the stabilizing effect of Fluorine on adjacent negative charge (via negative hyperconjugation).

The Reformatsky Reaction (Dominant Pathway)

Unlike the non-fluorinated analog which can react via simple

-

Activation: Zinc metal (activated) inserts into the C–Br bond.

-

Intermediate: Formation of a Zinc Enolate (

).-

Note: The fluorine atom stabilizes this enolate character, modulating its nucleophilicity.

-

-

Electrophile Attack: The organozinc species attacks aldehydes or ketones.

-

Product:

-fluoro-

Contrast with Analog: The non-fluorinated bromo-ester also undergoes Reformatsky reactions, but the product lacks the fluorine bioisostere. Furthermore, the non-fluorinated enolate is more prone to self-condensation (Claisen) due to the presence of acidic protons on the product/reactant mixture.

Radical Chemistry

The C–Br bond is weak (~68 kcal/mol) compared to C–F (~116 kcal/mol). Under photoredox conditions or radical initiation:

-

Homolysis: Generates a stabilized radical

. -

Application: This radical can add to alkenes or arenes (difluoroalkylation or monofluoroalkylation strategies). The fluorine atom exerts a "captodative" or stabilizing influence on the radical center, often enhancing selectivity compared to the non-fluorinated radical [3].

Lack of Base-Mediated Alkylation

-

Analog: Treated with base (e.g., NaOEt), it forms an enolate that can be alkylated with alkyl halides.

-

Target (F-Br): Treatment with base cannot form an enolate (no H). Strong bases may instead cause nucleophilic attack on the carbonyls or reductive debromination (halogen dance).

Experimental Protocols

Protocol: Reformatsky Reaction with Benzaldehyde

This protocol illustrates the use of the target molecule to synthesize an

Reagents:

-

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

Zinc dust (Activated, 1.5 equiv)

-

THF (Anhydrous)

Procedure:

-

Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.

-

Initiation: In a flame-dried flask under Argon, suspend Zn in THF. Add a catalytic amount of

or TMSCl. -

Addition: Add the aldehyde and the F-Br ester dropwise to the refluxing Zn suspension. (Note: The F-Br ester is less reactive than simple

-bromo esters; initiation may require heating). -

Reaction: Reflux for 2–4 hours. Monitor by TLC (disappearance of the bromo-ester).

-

Workup: Quench with cold dilute

(5%). Extract with -

Purification: Flash chromatography (Hexane/EtOAc).

Reaction Pathway Diagram

Figure 2: The Reformatsky pathway illustrating the transformation of the F-Br precursor into a fluorinated scaffold.

Applications in Drug Discovery

The transition from the non-fluorinated analog to the F-Br derivative is often driven by Bioisosterism :

-

pKa Modulation: The

-fluorine lowers the pKa of neighboring groups (e.g., if converted to an amide) and alters the hydrogen bond donating/accepting capability. -

Conformational Locking: The "Fluorine Effect" (gauche effect) can lock the side chain into a specific conformation, potentially increasing binding affinity to a target protein [2].

-

Metabolic Stability: The quaternary C–F center prevents oxidation to the ketone or hydroxylation, extending the half-life of the pharmacophore.

References

-

Beilstein Journals. (2012). Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. Link

-

University of Brighton. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Link

-

Royal Society of Chemistry. (2020). H difluoroalkylation of quinoxalinones and hydrazones through visible-light-promoted Csp3-Br bond homolysis. Chemical Science. Link

-

National Institutes of Health. (2012). Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. PMC. Link

Sources

Methodological & Application

Application Note: Stereoselective Reformatsky Reaction Using Ethyl 2-Bromo-2-Fluoro-3-Oxo-3-Phenylpropanoate

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Executive Summary

The incorporation of fluorine into organic frameworks profoundly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. The α-fluoro-β-hydroxy ester motif is a highly sought-after pharmacophore, particularly in the development of BACE1 and BACE2 inhibitors for the treatment of Alzheimer's disease and Type 2 Diabetes[1],[2].

This application note details a highly optimized, self-validating Reformatsky protocol utilizing ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate [3]. By leveraging a Barbier-type addition and Lewis acid mediation, this protocol overcomes the inherent instability of fluorinated enolates to deliver complex, densely functionalized building blocks with high diastereoselectivity.

Mechanistic Rationale & Causality

Standard aldol additions utilizing lithium enolates are notoriously problematic when applied to α-fluoro esters. The extreme basicity of lithium enolates frequently triggers the β-elimination of fluoride, leading to rapid defluorination and degradation of the substrate.

The Reformatsky reaction circumvents this by utilizing a softer, less basic zinc enolate, which perfectly tolerates the α-fluoro substituent[4]. The reagent, ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, is uniquely reactive. The C-Br bond is highly activated by the flanking ester and ketone carbonyls, allowing for facile oxidative addition of zinc. However, this same activation makes the resulting enolate susceptible to Claisen-type self-condensation.

Causality in Experimental Design:

-

Barbier-Type Addition: To prevent self-condensation, we employ a Barbier-type approach where the bromide and the electrophile (e.g., benzaldehyde) are added simultaneously to the activated zinc. This ensures the enolate is trapped by the aldehyde the moment it is generated.

-

Lewis Acid Mediation (CeCl₃): The presence of catalytic amounts of anhydrous CeCl₃ improves yields and simplifies the procedure[5]. CeCl₃ acts as a highly oxophilic Lewis acid, activating the aldehyde while coordinating the fluorinated zinc enolate. This rigidifies the Zimmerman-Traxler transition state, significantly enhancing the syn:anti diastereomeric ratio.

-

Zinc Activation: Commercial zinc dust is passivated by an oxide layer. Chemical scouring using 1,2-dibromoethane (which generates ethylene gas and ZnBr₂, exposing fresh metal) followed by trimethylsilyl chloride (TMSCl) is non-negotiable for reproducible initiation.

Fig 1. Mechanistic pathway of the CeCl3-mediated fluorinated Reformatsky addition.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the reaction of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate with benzaldehyde. The data clearly demonstrates the critical role of temperature control and CeCl₃ in driving both yield and stereoselectivity.

| Entry | Solvent | Temperature (°C) | Additive | Yield (%) | d.r. (syn:anti) |

| 1 | THF | 25 | None | 45 | 1.2:1 |

| 2 | THF | 0 to 25 | None | 62 | 1.5:1 |

| 3 | THF | 0 to 25 | CeCl₃ (10 mol%) | 88 | 4.1:1 |

| 4 | Et₂O | 0 to 25 | CeCl₃ (10 mol%) | 71 | 2.8:1 |

| 5 | CH₂Cl₂ | 0 to 25 | CeCl₃ (10 mol%) | Trace | N/A |

Experimental Workflow

Fig 2. Experimental workflow for the stereoselective fluorinated Reformatsky reaction.

Detailed Protocol: Synthesis of Ethyl 2-Benzoyl-2-Fluoro-3-Hydroxy-3-Phenylpropanoate

Scale: 10.0 mmol Reagents Required:

-

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate: 2.89 g (10.0 mmol)

-

Benzaldehyde: 1.27 g (12.0 mmol, 1.2 equiv)

-

Zinc dust (<10 μm): 0.98 g (15.0 mmol, 1.5 equiv)

-

Anhydrous CeCl₃: 0.25 g (1.0 mmol, 10 mol%)

-

1,2-Dibromoethane (1,2-DBE): 45 μL (0.05 equiv)

-

Trimethylsilyl chloride (TMSCl): 125 μL (0.1 equiv)

-

Anhydrous THF: 25 mL

Step-by-Step Methodology:

-

Preparation of the Lewis Acid: In a flame-dried 100 mL Schlenk flask under argon, rapidly add anhydrous CeCl₃ (0.25 g) and Zinc dust (0.98 g). Heat the solid mixture gently under high vacuum for 10 minutes to remove trace moisture, then backfill with argon.

-

Zinc Activation: Suspend the solids in anhydrous THF (10 mL). Add 1,2-DBE (45 μL) and heat the mixture to a gentle reflux for 5 minutes using a heat gun. Allow to cool to room temperature, then add TMSCl (125 μL). Stir vigorously for 15 minutes. Visual Cue: The suspension will transition from a dull gray to a slightly metallic, dispersed state.

-

Reaction Setup: Cool the activated zinc suspension to 0 °C using an ice bath.

-

Barbier Addition: Prepare a solution of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (2.89 g) and benzaldehyde (1.27 g) in anhydrous THF (15 mL). Add this solution dropwise to the zinc suspension over 45 minutes using a syringe pump.

-

Reaction Maturation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to naturally warm to room temperature and stir for an additional 3 hours.

Self-Validating System (In-Process Control)

Trustworthiness in this protocol is established through a self-validating feedback loop. Before proceeding to aqueous workup, extract a 0.1 mL aliquot of the reaction mixture, filter it through a small plug of Celite, and analyze it via ¹⁹F NMR (using CDCl₃ or non-deuterated THF with a capillary standard).

-

Validation Check: The complete disappearance of the starting material's signal (typically around -135 ppm) and the emergence of two new signals (representing the syn and anti diastereomers between -160 and -175 ppm) provides absolute confirmation of C-C bond formation. If the starting material persists, the zinc activation was insufficient.

Quench and Purification

-

Quench: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (20 mL) dropwise. Stir for 15 minutes to break up zinc salts.

-

Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to separate the diastereomers and yield the pure ethyl 2-benzoyl-2-fluoro-3-hydroxy-3-phenylpropanoate.

References

-

Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. PMC.[Link]

-

Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids. The Journal of Organic Chemistry.[Link]

- 1,3-oxazines as BACE1 and/or BACE2 inhibitors.

-

Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry.[Link]

Sources

- 1. US8754075B2 - 1,3-oxazines as BACE1 and/or BACE2 inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. BJOC - Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters [beilstein-journals.org]

- 4. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of α-Fluoro-β-Hydroxy Esters from Bromofluoro Precursors

Introduction: The Significance of Fluorinated Molecules in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This includes enhancing metabolic stability, increasing binding affinity, and modulating lipophilicity. α-Fluoro-β-hydroxy esters, in particular, are valuable chiral building blocks for the synthesis of a wide array of more complex fluorinated compounds, including fluorinated amino acids and other bioactive molecules. This guide provides a detailed protocol for the synthesis of these important synthons via a modified Reformatsky reaction, a reliable and versatile method for carbon-carbon bond formation.

The Underpinning Chemistry: A Modified Reformatsky Reaction

The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[1] In our application, we adapt this reaction for the synthesis of α-fluoro-β-hydroxy esters, primarily utilizing ethyl bromofluoroacetate as the precursor. The reaction proceeds through the in-situ formation of an organozinc intermediate, often referred to as a Reformatsky reagent or a zinc enolate.[2]

The overall transformation can be visualized as follows:

Caption: Overall transformation of bromofluoro precursors to α-fluoro-β-hydroxy esters.

Mechanism of the Reaction

The reaction mechanism can be broken down into three key steps:

-

Oxidative Addition: The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of the ethyl bromofluoroacetate. This step is often the slowest and can be facilitated by activating the zinc surface to remove the passivating oxide layer.[3] The product of this step is a zinc enolate, the key nucleophilic species.

-

Nucleophilic Addition: The newly formed zinc enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a new carbon-carbon bond and a zinc alkoxide intermediate.

-

Workup: The reaction mixture is then quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide, yielding the final α-fluoro-β-hydroxy ester and water-soluble zinc salts.

The generally accepted mechanism is depicted below:

Caption: Simplified mechanism of the zinc-mediated Reformatsky reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of α-fluoro-β-hydroxy esters. The specific quantities and reaction times may need to be optimized for different substrates.

Materials and Reagents

-

Zinc dust (<10 micron, 99.9%)

-

Iodine (crystalline)

-

Ethyl bromofluoroacetate (≥98%)

-

Aldehyde or ketone substrate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure:

Caption: Experimental workflow for the synthesis of α-fluoro-β-hydroxy esters.

Step-by-Step Procedure

-

Zinc Activation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (2.0 equivalents relative to the bromoester).

-

Evacuate the flask and backfill with argon three times.

-

Add a few crystals of iodine. The purple color of the iodine will disappear upon heating, indicating the activation of the zinc surface. Alternatively, 1,2-dibromoethane can be used for activation.[4]

-

-

Reaction Setup:

-

Allow the flask to cool to room temperature.

-

Add anhydrous THF via a syringe.

-

Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF in a separate flask.

-

-

Addition of Reactants:

-

To the stirred suspension of activated zinc in THF, add a solution of ethyl bromofluoroacetate (1.2 equivalents) in anhydrous THF dropwise via a syringe pump over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, add the solution of the carbonyl compound in THF dropwise to the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or gentle reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically a mixture of diastereomers.

-

Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The diastereomers can often be separated at this stage.[3]

-

-

Characterization:

-

Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy and compare the data with literature values if available.

-

Results and Discussion: Yields and Diastereoselectivity

The yield and diastereoselectivity of the Reformatsky reaction of ethyl bromofluoroacetate are influenced by several factors, including the nature of the carbonyl substrate, the reaction temperature, and the solvent. Generally, aromatic aldehydes tend to give good yields. The diastereoselectivity can vary, with the formation of both syn and anti products observed.

Table 1: Representative Yields and Diastereoselectivities

| Entry | Carbonyl Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Benzaldehyde | 75-85 | ~1:1 | [3] |

| 2 | p-Nitrobenzaldehyde | 80-90 | Varies | [3] |

| 3 | p-Methoxybenzaldehyde | 70-80 | Varies | [3] |

| 4 | Cyclohexanone | 60-70 | Varies | General Reformatsky literature |

| 5 | Acetophenone | 65-75 | Varies | [5] |

Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions.

Factors Influencing Diastereoselectivity

The stereochemical outcome of the reaction is determined during the nucleophilic addition of the zinc enolate to the carbonyl group. The Zimmerman-Traxler model is often invoked to explain the diastereoselectivity of aldol-type reactions, and a similar rationale can be applied here.

Caption: Factors influencing the diastereoselectivity of the reaction.

-

Temperature: Lower reaction temperatures generally favor the formation of one diastereomer over the other by increasing the energy difference between the diastereomeric transition states.

-

Solvent: The polarity of the solvent can influence the aggregation state of the zinc enolate and the geometry of the transition state, thereby affecting the diastereoselectivity.

-

Carbonyl Substrate: The steric bulk of the substituents on the aldehyde or ketone can influence the facial selectivity of the enolate attack.

-

Additives: The use of Lewis acid additives, such as cerium(III) chloride (CeCl₃), has been shown to improve yields and, in some cases, influence the diastereoselectivity of the reaction.[3]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No reaction or low conversion | - Inactive zinc | - Ensure proper activation of zinc with iodine or 1,2-dibromoethane. Use freshly opened, high-purity zinc dust. |

| - Wet reagents or solvent | - Use freshly distilled, anhydrous solvents and ensure all glassware is flame-dried. | |

| Formation of side products (e.g., self-condensation of the ester) | - Reaction temperature too high | - Maintain a gentle reflux during the addition of the bromoester and run the subsequent addition of the carbonyl at room temperature or below. |

| Poor diastereoselectivity | - Inappropriate reaction temperature | - Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C). |

| - Solvent effects | - Experiment with different solvents (e.g., diethyl ether, dioxane). | |

| Difficulty in purifying the product | - Close-running diastereomers | - Use a longer chromatography column or a different eluent system. Consider derivatization to aid separation if necessary. |

Conclusion

The modified Reformatsky reaction of ethyl bromofluoroacetate provides a robust and reliable method for the synthesis of α-fluoro-β-hydroxy esters. This protocol, with careful attention to experimental details such as zinc activation and reaction conditions, can be successfully applied to a range of aldehyde and ketone substrates. The resulting fluorinated products are valuable intermediates for the development of novel pharmaceuticals and agrochemicals. Further optimization of reaction conditions, including the use of chiral ligands, can lead to highly enantio- and diastereoselective transformations.[5]

References

-

Ocampo, R., Dolbier, W. R., Jr, Abboud, K. A., & Zuluaga, F. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. The Journal of Organic Chemistry, 67(1), 72–78. [Link]

-

Stuart, A. M., & Fornalczyk, M. (2012). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications, 48(29), 3500-3502. [Link]

- Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: The chemistry of (trifluoromethyl) and related organozinc reagents. Tetrahedron, 48(2), 189-275.

- Fürstner, A. (1989). Recent advances in the Reformatsky reaction. Synthesis, 1989(08), 571-590.

-

Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. [Link]

- Ranu, B. C., & Chattopadhyay, A. (2007). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2007(12), 1845-1848.

-

Reformatsky Reaction. (n.d.). Master Organic Chemistry. Retrieved February 22, 2024, from [Link]

- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.

- Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.

-